![molecular formula C15H11BrN2O2S2 B12575101 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- CAS No. 189880-78-2](/img/structure/B12575101.png)
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is part of the thiadiazole family, known for its diverse biological and chemical properties
準備方法
The synthesis of 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-bromobenzyl bromide with 4-methylbenzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with potential biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound exhibits significant biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: Its potential as a neuroprotective agent has been explored, with studies showing its ability to protect neuronal cells from oxidative stress and apoptosis.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism by which 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and inhibit apoptosis-inducing factors. The compound may also interact with specific enzymes or receptors, leading to its observed biological activities.
類似化合物との比較
1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activities.
1,2,4-Thiadiazole, 3-(4-fluorophenyl)-5-[(4-methylphenyl)sulfonyl]-: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
The uniqueness of 1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
特性
CAS番号 |
189880-78-2 |
|---|---|
分子式 |
C15H11BrN2O2S2 |
分子量 |
395.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(4-methylphenyl)sulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-10-2-8-13(9-3-10)22(19,20)15-17-14(18-21-15)11-4-6-12(16)7-5-11/h2-9H,1H3 |
InChIキー |
QHLHCWICZUCGTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
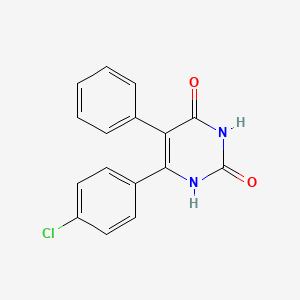
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
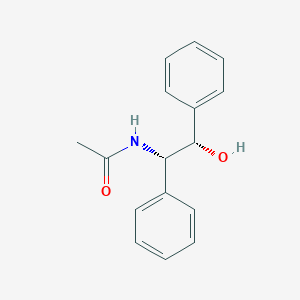
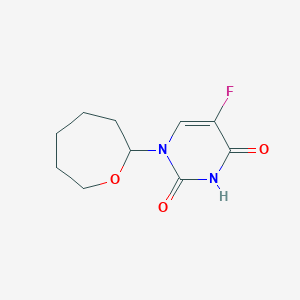
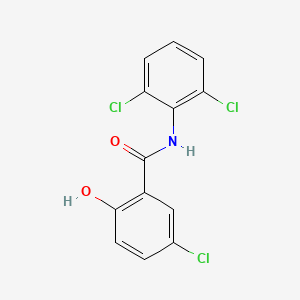
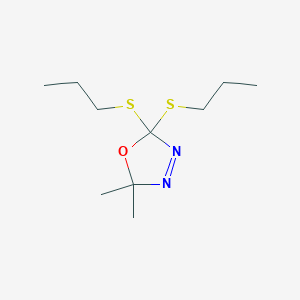
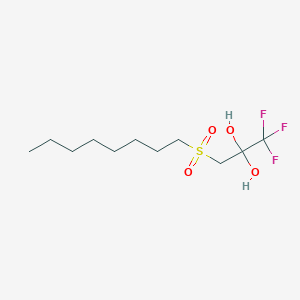
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
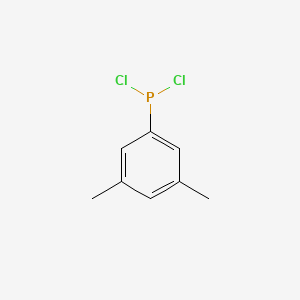
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

